Cas no 929000-74-8 (3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone)
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 1-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
- 3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone
- 1-(4-Fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile (ACI)
- MFCD09258781
- AKOS015836134
- BS-22632
- 3-Cyano-1,2-dihydro-1-(4-fluorophenyl)-2-oxopyridine
- CS-0212301
- 929000-74-8
- SB55246
- DTXSID20650480
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- MDL: MFCD09258781
- Inchi: 1S/C12H7FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H
- InChI Key: HXOAMKBZUPAIPT-UHFFFAOYSA-N
- SMILES: N#CC1C(=O)N(C2C=CC(F)=CC=2)C=CC=1
Computed Properties
- Exact Mass: 214.05400
- Monoisotopic Mass: 214.05424101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- PSA: 45.79000
- LogP: 1.84828
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210865-250mg |
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
929000-74-8 | 95% | 250mg |
£138.00 | 2022-02-28 | |
| Fluorochem | 210865-1g |
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
929000-74-8 | 95% | 1g |
£300.00 | 2022-02-28 | |
| Chemenu | CM172325-5g |
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
929000-74-8 | 95% | 5g |
$626 | 2021-08-05 | |
| TRC | C988138-25mg |
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone |
929000-74-8 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | C988138-50mg |
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone |
929000-74-8 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | C988138-100mg |
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone |
929000-74-8 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | C988138-250mg |
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone |
929000-74-8 | 250mg |
$207.00 | 2023-05-18 | ||
| Alichem | A029187018-1g |
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
929000-74-8 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM172325-5g |
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
929000-74-8 | 95% | 5g |
$626 | 2023-01-02 | |
| Apollo Scientific | PC7132-250mg |
3-Cyano-1,2-dihydro-1-(4-fluorophenyl)-2-oxopyridine |
929000-74-8 | 250mg |
£120.00 | 2023-09-01 |
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone Suppliers
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone
Introduction to 3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone (CAS No. 929000-74-8)
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone, identified by its Chemical Abstracts Service (CAS) number 929000-74-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyridinone core substituted with a cyano group and a 4-fluorophenyl moiety, making it a structurally intriguing molecule with potential applications in drug discovery and synthesis of bioactive molecules.
The structural motif of 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone encompasses both electron-withdrawing and electron-donating groups, which can modulate its reactivity and interactions with biological targets. The presence of the cyano group (–CN) introduces a polarized carbon-nitrogen bond, enhancing its ability to participate in hydrogen bonding and coordinate with metal ions, while the 4-fluorophenyl ring contributes to lipophilicity and electronic tuning through the fluorine atom's electronegativity.
Recent advancements in computational chemistry and molecular modeling have highlighted the versatility of this compound as a scaffold for designing novel pharmacophores. Researchers have leveraged its structural features to develop inhibitors targeting various enzymatic pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. The fluorine substituent, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity in drug molecules.
In the context of oncology research, derivatives of 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone have been investigated for their potential as kinase inhibitors. Kinases play pivotal roles in cell signaling cascades, and their dysregulation is often associated with tumor growth and progression. By modulating kinase activity through small-molecule inhibitors derived from this scaffold, researchers aim to develop therapies that selectively inhibit aberrant signaling pathways while minimizing off-target effects.
The cyano group in 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone also serves as a versatile handle for further functionalization. For instance, it can be reduced to an amine or converted into a carboxylic acid derivative, expanding the compound's utility in synthetic chemistry. This adaptability has made it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities.
Moreover, the fluorophenyl ring contributes to the compound's lipophilicity, which is a critical parameter for oral bioavailability. Fluoroaromatics are well-documented for their ability to improve pharmacokinetic properties, making them attractive for drug development. The combination of these features—electron-withdrawing cyano group, fluorine-laden aromatic ring, and heterocyclic core—positions 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone as a promising candidate for further exploration.
Recent studies have also explored its role in developing antimicrobial agents. The unique electronic distribution within this molecule allows it to interact with bacterial enzymes and DNA gyrase, disrupting essential cellular processes. Such interactions are being harnessed to create novel antibiotics that could combat resistant strains of pathogens.
The synthesis of 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone typically involves multi-step organic transformations starting from readily available precursors like 4-fluorobenzaldehyde and cyanoacetic acid derivatives. Advances in green chemistry have prompted researchers to optimize these synthetic routes for higher yields and reduced environmental impact, aligning with sustainable pharmaceutical practices.
In conclusion, 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone (CAS No. 929000-74-8) represents a structurally rich compound with diverse applications in medicinal chemistry. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, particularly in oncology and antimicrobial research. As computational methods continue to refine our understanding of molecular interactions, compounds like this are poised to play increasingly significant roles in developing next-generation therapeutics.
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